Cas no 478248-84-9 ((7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME)

7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is a specialized oxime derivative featuring a benzofuran core with a methoxy substituent at the 7-position. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, serving as a key intermediate in the development of pharmacologically active molecules. The presence of the oxime functional group enhances its reactivity, enabling further derivatization through condensation or reduction reactions. Its well-defined molecular structure and stability under controlled conditions make it suitable for research applications, particularly in the study of heterocyclic compounds and their biological interactions. The product is typically characterized by high purity and consistent performance in synthetic workflows.
(7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME structure
478248-84-9 structure
Product Name:(7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME
CAS No:478248-84-9
MF:C16H13NO3
MW:267.279324293137
CID:5232182
Update Time:2025-08-05

(7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME Chemical and Physical Properties

Names and Identifiers

    • (7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME
    • (E)-N-[(7-methoxy-1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine
    • MLS000721354
    • SMR000335423
    • (NE)-N-[(7-methoxy-1-benzofuran-2-yl)-phenylmethylidene]hydroxylamine
    • Inchi: 1S/C16H13NO3/c1-19-13-9-5-8-12-10-14(20-16(12)13)15(17-18)11-6-3-2-4-7-11/h2-10,18H,1H3/b17-15+
    • InChI Key: YIGPDMKOLMZWNJ-BMRADRMJSA-N
    • SMILES: O1C(/C(/C2C=CC=CC=2)=N/O)=CC2C=CC=C(C1=2)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 352
  • XLogP3: 4.2
  • Topological Polar Surface Area: 55

(7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
9P-923-1MG
(7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime
478248-84-9 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
9P-923-5MG
(7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime
478248-84-9 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
9P-923-10MG
(7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime
478248-84-9 >90%
10mg
£63.00 2025-02-08
Key Organics Ltd
9P-923-50MG
(7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime
478248-84-9 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
9P-923-100MG
(7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime
478248-84-9 >90%
100mg
£146.00 2025-02-08

Additional information on (7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME

Comprehensive Analysis of (7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME (CAS No. 478248-84-9)

In the realm of organic chemistry and pharmaceutical research, (7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME (CAS No. 478248-84-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its benzofuran core and oxime functional group, is a subject of interest for researchers exploring novel bioactive molecules. Its methoxy-substituted benzofuran moiety is particularly noteworthy, as it often correlates with enhanced solubility and metabolic stability in drug design.

The growing demand for heterocyclic compounds in medicinal chemistry has propelled studies on CAS No. 478248-84-9. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted its relevance. Researchers frequently search for "benzofuran derivatives biological activity" or "oxime functional group applications," reflecting the compound's interdisciplinary appeal. Its potential role in enzyme inhibition and receptor modulation aligns with current investigations into targeted therapies.

From a synthetic perspective, (7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME exemplifies the versatility of Schiff base chemistry. The oxime group (–C=N–OH) offers opportunities for chelation and hydrogen bonding, making it valuable in catalyst design and material science. Industry professionals often inquire about "synthesis optimization for benzofuran ketoximes" or "CAS 478248-84-9 solubility data," underscoring its practical significance.

Environmental and green chemistry considerations are also pivotal. The compound's methoxy group may influence biodegradability, a hot topic in "sustainable pharmaceutical intermediates" discussions. Analytical challenges, such as "HPLC quantification of benzofuran oximes," frequently appear in academic forums, emphasizing the need for standardized protocols.

In conclusion, CAS No. 478248-84-9 represents a compelling case study in modern chemical research. Its intersection with drug development, materials engineering, and environmental science positions it as a multifaceted subject for future innovation. As interest in structure-activity relationships grows, this compound will likely remain a focal point for scientific inquiry.

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